

# Technical Support Center: Peracetic Acid (PAA) Disinfection for Incubators

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## Compound of Interest

Compound Name: *Persteril*

Cat. No.: *B1230563*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using peracetic acid (PAA) for incubator disinfection.

## Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during PAA disinfection cycles.

Q1: Why am I still experiencing contamination after a PAA disinfection cycle?

A1: Disinfection failure can occur due to several factors. A common reason is inadequate pre-cleaning of the incubator surfaces. PAA is a powerful disinfectant, but its efficacy can be reduced by the presence of organic soil and biofilms.<sup>[1]</sup> It is crucial to manually clean all interior surfaces with a compatible detergent to remove any residual culture media, cellular debris, or other organic matter before initiating the PAA cycle. Additionally, ensure that the correct concentration of PAA and contact time are being used as specified by the manufacturer and validated for your specific incubator and load.

Another potential cause is the presence of "secondary biofilms," where residual biomass from previously killed microbes can protect newly introduced contaminants, making them more resistant to disinfection. This highlights the critical importance of thorough physical cleaning prior to chemical disinfection.

Q2: I've noticed corrosion or degradation of components inside my incubator. Is the PAA causing this?

A2: Peracetic acid can be corrosive to certain materials. It is generally not compatible with copper, brass, bronze, plain steel, and galvanized iron.[2] Some plastics and rubbers may also become brittle or degrade with prolonged exposure.[2] If you observe corrosion, verify that all components of your incubator are made from PAA-compatible materials, such as 304L and 316L stainless steel.[2] In some cases, what appears to be corrosion on plastic components might be a "frosting" or clouding effect due to chemical incompatibility.[2] Always consult the incubator manufacturer's guidelines for chemical compatibility.

Q3: How can I be sure that the PAA concentration is correct during the disinfection cycle?

A3: The concentration of the PAA solution is critical for its sporicidal activity and overall disinfection efficacy.[3] It is recommended to verify the concentration of the prepared PAA solution before each use. This can be done using commercially available PAA test strips or through a more quantitative method like titration.[4][5] It's important to note that PAA solutions can decompose over time, especially when diluted or exposed to higher temperatures and impurities like heavy metals.[6] Therefore, using a freshly prepared solution is advisable.

Q4: Can the temperature of my lab or the incubator affect the PAA disinfection process?

A4: Yes, temperature plays a significant role in the stability of peracetic acid. Higher temperatures accelerate the decomposition of PAA into acetic acid and oxygen, which reduces its disinfectant properties.[7] For instance, at 45°C, the concentration of a PAA solution can be halved in just 72 hours, whereas at 25°C, the loss over 240 hours is only about 33%. It is advisable to store concentrated PAA solutions in a cool environment and to use diluted solutions promptly after preparation.[6]

Q5: What are some common user errors that can lead to PAA disinfection failure?

A5: Besides inadequate pre-cleaning, other common user errors include:

- **Incorrect Dilution:** Preparing a PAA solution that is too weak will not achieve the desired level of disinfection. Always follow the manufacturer's instructions for dilution.

- **Overloading the Incubator:** Placing too many items inside the incubator during the disinfection cycle can impede the circulation of the PAA vapor or fog, preventing it from reaching all surfaces.[\[8\]](#)
- **Inadequate Contact Time:** The disinfection cycle must run for the validated amount of time to ensure complete kill of all microorganisms, including resistant bacterial spores.
- **Ignoring Routine Maintenance:** Failure to regularly clean and maintain the incubator, including gaskets and filters, can lead to a buildup of contaminants that may be difficult to eliminate.[\[8\]](#)

## Data Presentation

Table 1: Recommended Peracetic Acid Concentrations for Microbial Inactivation

Microorganism Type	PAA Concentration (ppm)	Contact Time	Notes
Gram-positive & Gram-negative Bacteria	<100	<5 minutes	In the absence of organic matter.
Fungi & Yeasts	<100	<5 minutes	In the absence of organic matter.
Bacteria (with organic matter)	200-500	Varies	Higher concentration needed to overcome the demand from organic soil. <a href="#">[1]</a>
Viruses	12-2250	Varies	Wide range depending on the specific virus.
Bacterial Spores	500-10,000 (0.05-1%)	15 seconds - 30 minutes	Higher concentrations and longer contact times are needed for spores. <a href="#">[1]</a>

Table 2: Material Compatibility with Peracetic Acid

Material	Compatibility Rating	Notes
Stainless Steel (304L, 316L)	A (Excellent)	Recommended for incubator construction and internal components.
PVC (Polyvinyl Chloride)	B (Limited Resistance)	May be acceptable for some applications, but testing is recommended.
Silicone Rubber	B (Limited Resistance)	Can experience bleaching and become more rigid over time.
Copper, Brass, Bronze	C (Unsuitable)	PAA is corrosive to these metals.
Mild Steel, Galvanized Iron	C (Unsuitable)	PAA will cause corrosion.

Rating Scale: A = Excellent, B = Limited Resistance, C = Unsuitable

## Experimental Protocols

### Protocol 1: Validation of Peracetic Acid Disinfection Efficacy using Biological Indicators

Objective: To verify that the PAA disinfection cycle effectively kills a highly resistant population of bacterial spores.

Materials:

- Biological indicators (BIs) containing *Geobacillus stearothermophilus* spores (at least  $1 \times 10^5$  CFU per indicator).
- Incubator for BIs (typically 55-60°C).
- Sterile transfer clips or forceps.
- Appropriate personal protective equipment (PPE).

#### Methodology:

- Place BIs in the most challenging locations within the incubator to disinfect. These are typically areas with low air circulation, such as corners or behind shelving.
- Include at least one BI in the load that will serve as a positive control and will not be exposed to the PAA cycle.
- Run the PAA disinfection cycle according to the manufacturer's instructions.
- After the cycle is complete and the incubator has been aerated, aseptically retrieve the BIs.
- Activate the BIs (e.g., by crushing the media ampoule) and incubate them along with the positive control according to the BI manufacturer's instructions (typically 24-48 hours).
- Interpretation of Results:
  - Successful Disinfection: The processed BIs show no growth (e.g., no color change in the growth medium), while the positive control BI shows growth.
  - Disinfection Failure: The processed BIs show growth. This indicates a failure in the disinfection cycle, which requires investigation.

#### Protocol 2: Surface Sampling for Microbial Contamination Post-Disinfection

Objective: To quantify the number of viable microorganisms remaining on incubator surfaces after a PAA disinfection cycle.

#### Materials:

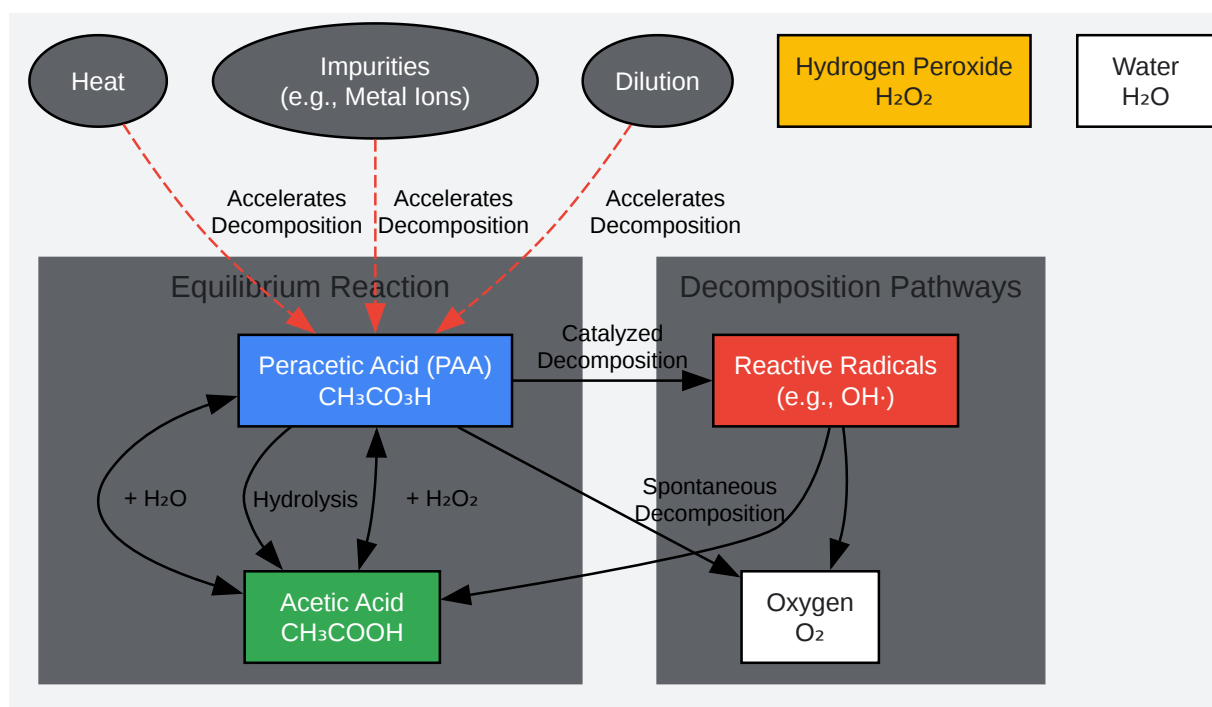
- Sterile swabs with a neutralizing broth (e.g., D/E Neutralizing Broth) to inactivate any residual PAA.
- Sterile templates for marking out a defined surface area (e.g., 10 cm x 10 cm).
- Agar plates (e.g., Tryptic Soy Agar for general bacteria, Sabouraud Dextrose Agar for fungi).
- Sterile gloves and other PPE.

- Incubator for agar plates (typically 30-35°C for general bacteria, 20-25°C for fungi).

#### Methodology:

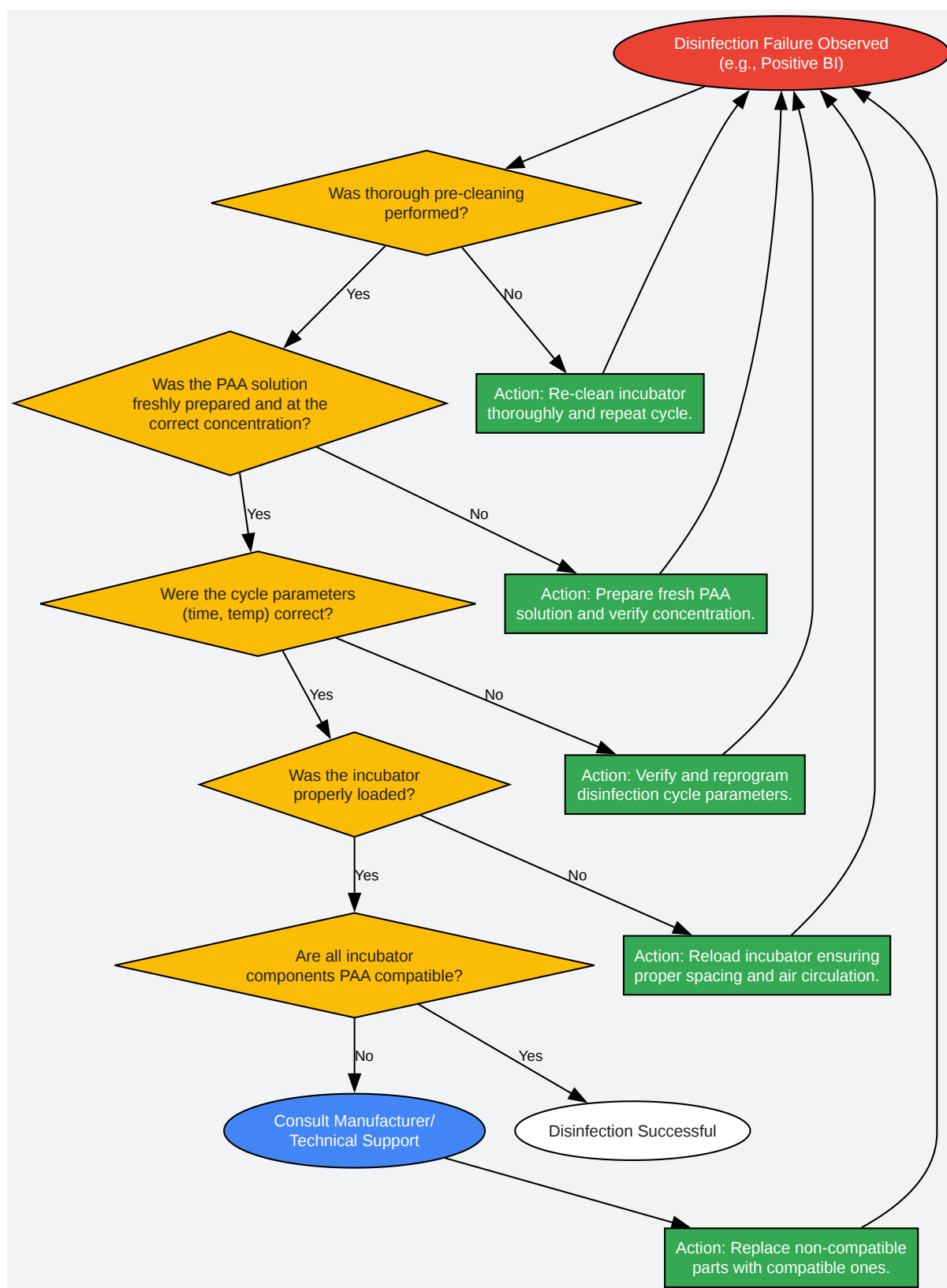
- After the PAA disinfection cycle and aeration, identify the surfaces to be sampled.
- Aseptically place the sterile template on the surface.
- Moisten the sterile swab with the neutralizing broth.
- Firmly rub the swab over the entire defined area within the template, rotating the swab as you go.
- Place the swab back into the tube of neutralizing broth.
- Transport the samples to the lab for processing within 24 hours (store at 2-8°C if not processed immediately).
- Vortex the swab in the neutralizing broth to dislodge the microorganisms.
- Plate a defined volume of the broth onto the appropriate agar plates.
- Incubate the plates for the recommended time and temperature.
- Data Analysis: Count the number of colony-forming units (CFUs) on each plate and calculate the number of CFUs per cm<sup>2</sup> of the sampled surface.

## Visualizations



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Caption: Peracetic Acid Decomposition Pathway.



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Caption: Troubleshooting Workflow for PAA Disinfection Failures.



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## References

- 1. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]
- 2. Peracetic acid and disinfection of incubators | Peracide [peracide.co.uk]
- 3. novatech-usa.com [novatech-usa.com]
- 4. envirotech.com [envirotech.com]
- 5. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 6. mdpi.com [mdpi.com]
- 7. Avoid Common Bacteriological Incubators Errors [igenels.com]
- 8. gmpsop.com [gmpsop.com]
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